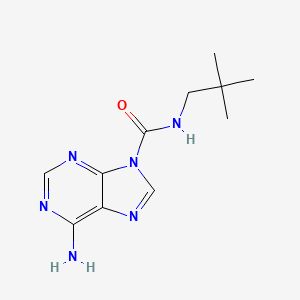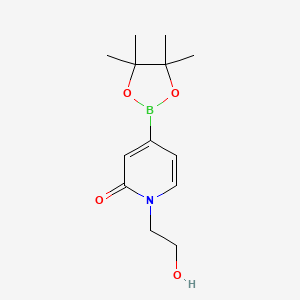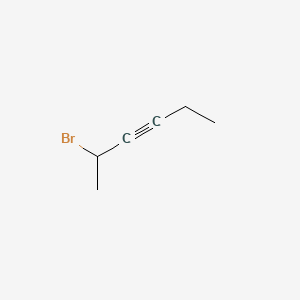
6-Amino-N-neopentyl-9H-purine-9-carboxamide
Vue d'ensemble
Description
6-Amino-N-neopentyl-9H-purine-9-carboxamide is a chemical compound with the molecular formula C₁₁H₁₆N₆O It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-neopentyl-9H-purine-9-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with purine derivatives and neopentylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Catalysts and Reagents: Common reagents include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-N-neopentyl-9H-purine-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
6-Amino-N-neopentyl-9H-purine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Amino-N-neopentyl-9H-purine-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-9H-purine-9-carboxamide: Lacks the neopentyl group, which may affect its binding affinity and specificity.
N-neopentyl-9H-purine-9-carboxamide: Lacks the amino group, potentially altering its reactivity and applications.
Uniqueness
6-Amino-N-neopentyl-9H-purine-9-carboxamide is unique due to the presence of both the amino and neopentyl groups
Propriétés
IUPAC Name |
6-amino-N-(2,2-dimethylpropyl)purine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-11(2,3)4-13-10(18)17-6-16-7-8(12)14-5-15-9(7)17/h5-6H,4H2,1-3H3,(H,13,18)(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCWKFMJCKUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)N1C=NC2=C(N=CN=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704447 | |
| Record name | 6-Amino-N-(2,2-dimethylpropyl)-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-87-8 | |
| Record name | 6-Amino-N-(2,2-dimethylpropyl)-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenedicarboxylic acid, 5,5'-[sulfonylbis(4,1-phenylenecarbonylimino)]bis-, 1,1',3,3'-tetrakis(2,4-dibromo-6-carboxyphenyl) ester](/img/structure/B3319211.png)


![7-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3319221.png)
![Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate](/img/structure/B3319224.png)



![5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3319254.png)
![N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide](/img/structure/B3319272.png)
![N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide](/img/structure/B3319274.png)
![N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide](/img/structure/B3319280.png)

